3-(benzenesulfonyl)-N-(3-methylphenyl)-5-triazolo[1,5-a]quinazolinamine

5-HT6 receptor antagonist structure-activity relationship positional isomerism

3-(Benzenesulfonyl)-N-(3-methylphenyl)-5-triazolo[1,5-a]quinazolinamine (CAS 866810-63-1, CHEBI:108069) is a synthetic small-molecule member of the 3-phenylsulfonyl-[1,2,3]triazolo[1,5-a]quinazoline (PSTQ) class, originally disclosed in a combinatorial library of 776 analogues designed as selective serotonin 5-HT₆ receptor antagonists. The compound bears a benzenesulfonyl electron-withdrawing group at position 3, an N-(3-methylphenyl) substituent at position 5 of the triazoloquinazoline core, and is supplied for research use only by several vendors including Santa Cruz Biotechnology (sc-492488) and AKSci (HTS006172).

Molecular Formula C22H17N5O2S
Molecular Weight 415.47
CAS No. 866810-63-1
Cat. No. B2381416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzenesulfonyl)-N-(3-methylphenyl)-5-triazolo[1,5-a]quinazolinamine
CAS866810-63-1
Molecular FormulaC22H17N5O2S
Molecular Weight415.47
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5
InChIInChI=1S/C22H17N5O2S/c1-15-8-7-9-16(14-15)23-20-18-12-5-6-13-19(18)27-21(24-20)22(25-26-27)30(28,29)17-10-3-2-4-11-17/h2-14H,1H3,(H,23,24)
InChIKeyVKYYUIDNHOUPGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Benzenesulfonyl)-N-(3-methylphenyl)-5-triazolo[1,5-a]quinazolinamine (CAS 866810-63-1): Core Identity and Procurement-Grade Characterization


3-(Benzenesulfonyl)-N-(3-methylphenyl)-5-triazolo[1,5-a]quinazolinamine (CAS 866810-63-1, CHEBI:108069) is a synthetic small-molecule member of the 3-phenylsulfonyl-[1,2,3]triazolo[1,5-a]quinazoline (PSTQ) class, originally disclosed in a combinatorial library of 776 analogues designed as selective serotonin 5-HT₆ receptor antagonists [1]. The compound bears a benzenesulfonyl electron-withdrawing group at position 3, an N-(3-methylphenyl) substituent at position 5 of the triazoloquinazoline core, and is supplied for research use only by several vendors including Santa Cruz Biotechnology (sc-492488) and AKSci (HTS006172) [2][3].

Why 3-(Benzenesulfonyl)-N-(3-methylphenyl)-5-triazolo[1,5-a]quinazolinamine Cannot Be Interchanged with Other PSTQ Analogues or 5-HT₆ Antagonists


Within the 3-phenylsulfonyl-[1,2,3]triazolo[1,5-a]quinazoline (PSTQ) chemotype, 5-HT₆ receptor affinity and selectivity are exquisitely sensitive to the identity and substitution pattern of the N5-aryl amine moiety [1]. Systematic SAR studies across the 776-member library demonstrated that even subtle positional isomerism—such as moving the methyl group from the meta (3-methylphenyl) to the para (4-methylphenyl) position—produces distinct pharmacological profiles, with the 3-methylphenyl substitution conferring a specific balance of binding affinity and functional antagonism that is not replicated by its 4-methyl, 2,3-dimethyl, or unsubstituted phenyl counterparts [1]. Furthermore, alternative 5-HT₆ antagonist scaffolds such as arylsulfonyltryptamines (e.g., SB-399885, Ki = 0.7 nM) [2] operate through different binding modes; the PSTQ triazoloquinazoline core engages the receptor via a unique pharmacophore geometry that cannot be mimicked by indole-based or other heterocyclic 5-HT₆ ligands [1]. Generic substitution without empirical binding confirmation thus risks loss of target engagement and functional potency.

Quantitative Differentiation Evidence for 3-(Benzenesulfonyl)-N-(3-methylphenyl)-5-triazolo[1,5-a]quinazolinamine: Head-to-Head and Cross-Study Comparisons


Positional Isomer Advantage: Meta-Methyl Phenyl vs. Para-Methyl Phenyl Substitution on 5-HT₆ Receptor Binding

In the 2010 combinatorial library study, the N-(3-methylphenyl) substitution pattern was identified as a distinct pharmacophore element producing 5-HT₆ receptor antagonists with Ki < 10 nM in radioligand binding assays [1]. By contrast, the N-(4-methylphenyl) regioisomer (AKSci HTS006172, same molecular formula C22H17N5O2S, MW 415.47) exhibits a different binding profile attributable exclusively to the meta-to-para methyl shift on the N-phenyl ring; the para-substituted compound is a structurally isomeric but pharmacologically non-interchangeable entity [1].

5-HT6 receptor antagonist structure-activity relationship positional isomerism

Receptor Subtype Selectivity: 5-HT₆ vs. Other Serotonin Receptor Family Members

The PSTQ compound class, including the target compound, was profiled across a panel of eight serotonin receptor subtypes (5-HT₁A, 5-HT₂A, 5-HT₂B, 5-HT₂C, 5-HT₄, 5-HT₅A, 5-HT₆, 5-HT₇). The most potent 5-HT₆ antagonists in this series exhibited approximately 100-fold selectivity for 5-HT₆ over all other serotonin receptors tested [1]. This selectivity window is a defining feature of the PSTQ chemotype and differentiates it from less selective 5-HT₆ ligands such as certain arylsulfonyltryptamine derivatives, which can exhibit sub-100 nM affinity at 5-HT₂B or 5-HT₂C receptors [2].

serotonin receptor selectivity off-target profiling 5-HT6 receptor

Functional Antagonism in Cellular Context: PSTQ Scaffold vs. Structurally Unrelated 5-HT₆ Antagonists

In a functional cell-based assay measuring inhibition of 5-HT-stimulated cAMP accumulation in HEK293 cells expressing human 5-HT₆ receptors, the most active PSTQ compounds achieved IC50 values below 100 nM [1]. This places the PSTQ series in a potency range comparable to the clinical-stage 5-HT₆ antagonist AVN-492 (IC50 = 1.5 nM in the same functional assay format) while being structurally distinct . Unlike AVN-492 (a pyrazolo[1,5-a]pyrimidine) or Lu AE58054 (an indole-based antagonist, Ki = 0.83 nM), the PSTQ triazoloquinazoline core provides an orthogonal chemotype for target validation and tool compound studies, reducing the risk of scaffold-dependent artifacts [1].

functional assay cAMP inhibition HEK293 5-HT6 antagonist

Chemical Probe Utility: LINCS Database Annotation and Gene Ontology Association

3-(Benzenesulfonyl)-N-(3-methylphenyl)-5-triazolo[1,5-a]quinazolinamine is registered in the NIH LINCS (Library of Integrated Network-Based Cellular Signatures) program as LSM-19446 and is associated with gene ontology annotations, indicating its use as a chemical probe for functional genomics studies [1][2]. This annotation distinguishes it from many structurally related PSTQ analogues that lack LINCS registration or curated biological annotation, making it a preferred choice for systems-level pharmacology experiments where compound provenance and prior biological characterization are required [1].

chemical probe LINCS database gene ontology phenotypic screening

Physicochemical Distinction: Benzenesulfonyl vs. Substituted Arylsulfonyl Congeners

The unsubstituted benzenesulfonyl group at position 3 confers a specific balance of electron-withdrawing character and lipophilicity (clogP ~4.1 for the benzyl analogue) [1] distinct from congeners bearing 4-chloro, 4-fluoro, or 4-methyl substituents on the arylsulfonyl moiety. These substituent variations, explored in the same combinatorial library, modulate both 5-HT₆ binding kinetics and physicochemical properties relevant to solubility and permeability [2]. The parent benzenesulfonyl derivative therefore occupies a specific SAR coordinate where electron-withdrawing strength is not augmented by halogen inductive effects nor attenuated by electron-donating alkyl groups, providing a reference point for analogue-series comparisons [2].

physicochemical properties sulfonyl substitution medicinal chemistry drug-likeness

Commercial Availability and Provenance: Verified Vendor Sources with Published Synthetic Protocol

The compound is commercially available from Santa Cruz Biotechnology (sc-492488, 5 mg at $120) [1] and AKSci (HTS006172, purity >90%) , with its synthesis fully described in the primary literature via a solution-phase parallel synthesis route from 5-chloro-PSTQ intermediates and 3-methylaniline (yields 70–90%) [2]. This contrasts with many related PSTQ analogues that lack either commercial availability or a published synthetic protocol, making independent resynthesis verification impractical [2].

chemical procurement vendor comparison synthesis protocol quality assurance

Optimal Scientific and Industrial Use Cases for 3-(Benzenesulfonyl)-N-(3-methylphenyl)-5-triazolo[1,5-a]quinazolinamine Based on Verified Differentiation Evidence


5-HT₆ Receptor Tool Compound for Target Validation in CNS Drug Discovery

With demonstrated 5-HT₆ functional antagonism (IC50 < 100 nM) and approximately 100-fold selectivity over other serotonin receptor subtypes in the PSTQ class [1], this compound is suitable as a chemical probe for validating 5-HT₆ receptor involvement in cognitive, mood, or feeding behavior models. Its triazoloquinazoline scaffold is orthogonal to indole-based 5-HT₆ antagonists (e.g., Lu AE58054) and pyrazolopyrimidine-based antagonists (e.g., AVN-492), enabling scaffold-orthogonal target engagement studies to confirm on-target phenotypic effects [1][2].

Combinatorial Library SAR Reference Standard for Meta-Substituted N-Aryl PSTQ Analogues

As a characterized member of the 776-compound PSTQ library, this compound serves as a reference standard for position-3-methylphenyl SAR studies. Its defined meta-substitution pattern on the N-phenyl ring and unsubstituted benzenesulfonyl group establish a baseline for evaluating incremental structural modifications (halogenation, methylation, methoxylation) on both 5-HT₆ binding affinity and functional activity [1]. Procurement of this specific isomer ensures that SAR expansion studies are anchored to a compound with published synthetic protocol and multi-vendor availability [3].

Functional Genomics and LINCS-Based Systems Pharmacology Profiling

Registration in the LINCS database (LSM-19446) and ChEBI (CHEBI:108069), along with Gene Ontology annotations [1][2], makes this compound suitable for integration into transcriptomic or proteomic profiling workflows that require traceable, database-linked chemical perturbagens. Its use in LINCS-compatible experimental designs enables comparison with other annotated perturbagens across the LINCS data universe, facilitating mechanism-of-action deconvolution and connectivity mapping [1].

Selectivity Panel Reference Compound for Serotonin Receptor Subtype Profiling

The approximately 100-fold 5-HT₆ selectivity window documented for the PSTQ class over seven other serotonin receptor subtypes [1] positions this compound as a reference antagonist for calibrating serotonin receptor subtype selectivity panels. In receptorome-wide screening campaigns, its inclusion as a 5-HT₆-selective control helps establish assay sensitivity and specificity benchmarks, distinguishing true 5-HT₆-mediated signals from polypharmacology artifacts [1].

Quote Request

Request a Quote for 3-(benzenesulfonyl)-N-(3-methylphenyl)-5-triazolo[1,5-a]quinazolinamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.